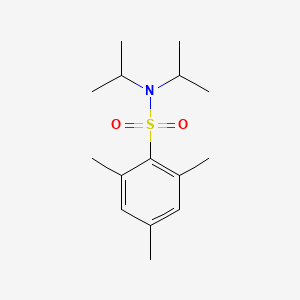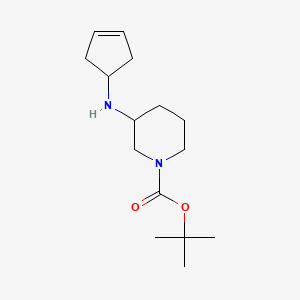
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TMB or TMB-8, and it belongs to the family of sulfonamides. TMB-8 has been extensively studied for its ability to inhibit calcium uptake in cells, which makes it a valuable tool for studying cellular processes.
Mecanismo De Acción
TMB-8 inhibits calcium uptake in cells by blocking the calcium release-activated calcium (CRAC) channels. These channels are responsible for the influx of calcium ions into cells, which is necessary for various cellular processes. TMB-8 binds to the CRAC channels and prevents the influx of calcium ions, leading to the inhibition of calcium-dependent cellular processes.
Biochemical and Physiological Effects:
TMB-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit muscle contraction, secretion, and cell division. TMB-8 has also been shown to have anti-inflammatory and anti-proliferative effects. Furthermore, TMB-8 has been shown to protect against ischemic injury in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB-8 has several advantages for lab experiments. It is a highly specific inhibitor of calcium uptake in cells, which makes it a valuable tool for studying calcium-dependent cellular processes. TMB-8 is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, TMB-8 also has some limitations for lab experiments. It has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments. Additionally, TMB-8 has a relatively short half-life, which can make it difficult to maintain its inhibitory effects over long periods of time.
Direcciones Futuras
TMB-8 has several potential future directions for scientific research. One potential direction is the development of more potent and selective inhibitors of calcium uptake in cells. Another potential direction is the study of the effects of TMB-8 on various diseases and disorders, such as Alzheimer's disease and cancer. Additionally, TMB-8 could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Métodos De Síntesis
TMB-8 can be synthesized through a two-step process. The first step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with diisopropylamine to form 2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide. The second step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
TMB-8 has been widely used in scientific research to study various cellular processes. It is commonly used as a calcium channel blocker, which inhibits calcium uptake in cells. This property of TMB-8 has made it a valuable tool for studying calcium-dependent cellular processes such as muscle contraction, secretion, and cell division.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-10(2)16(11(3)4)19(17,18)15-13(6)8-12(5)9-14(15)7/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAINAUNFIDEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)


![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)



![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)